molecular formula C30H36O9 B1254269 Zumketol

Zumketol

Cat. No. B1254269
M. Wt: 540.6 g/mol
InChI Key: FTSWGUUXZGNMSV-UMDLGPEKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Zumketol is a natural product found in Croton jatrophoides with data available.

Scientific Research Applications

Bioactive Compounds in Croton jatrophoides

Zumketol, a compound found in Croton jatrophoides, is one of the bioactive A-seco limonoids identified in this plant. It was isolated through bioassay-guided fractionation and its structure was elucidated using NMR analysis. Zumketol is an alpha-ketol, which might be biosynthesized via intramolecular acyloin condensation of a dicarboxylate intermediate. This suggests potential applications in exploring natural insect antifeedants and understanding plant defense mechanisms (Nihei, Asaka, Mine, & Kubo, 2005).

Broader Context in Scientific Research

While specific studies on Zumketol are limited, the broader context of scientific research offers insights into methods and challenges relevant to investigating compounds like Zumketol. For instance, advancements in machine learning and data mining in biomedical research can be crucial for analyzing complex data associated with compounds like Zumketol (Kavakiotis et al., 2017). Furthermore, discussions on the reliability of biomedical research highlight the importance of experimental methods in validating the findings related to natural compounds (Michell, 2022).

properties

Molecular Formula

C30H36O9

Molecular Weight

540.6 g/mol

IUPAC Name

[(1S,2S,4S,6S,9R,12R,16S,17S,18R,19R)-18-acetyloxy-16-(furan-3-yl)-4-hydroxy-8,8,12,17-tetramethyl-3,11-dioxo-7-oxapentacyclo[10.7.0.02,6.02,9.013,17]nonadec-13-en-19-yl] acetate

InChI

InChI=1S/C30H36O9/c1-14(31)37-23-24-29(6,21(34)12-20-27(3,4)39-22-11-18(33)25(35)30(20,22)24)19-8-7-17(16-9-10-36-13-16)28(19,5)26(23)38-15(2)32/h8-10,13,17-18,20,22-24,26,33H,7,11-12H2,1-6H3/t17-,18-,20-,22-,23+,24-,26-,28-,29+,30-/m0/s1

InChI Key

FTSWGUUXZGNMSV-UMDLGPEKSA-N

Isomeric SMILES

CC(=O)O[C@@H]1[C@H]2[C@@](C(=O)C[C@@H]3[C@]24[C@H](C[C@@H](C4=O)O)OC3(C)C)(C5=CC[C@H]([C@@]5([C@H]1OC(=O)C)C)C6=COC=C6)C

Canonical SMILES

CC(=O)OC1C2C(C(=O)CC3C24C(CC(C4=O)O)OC3(C)C)(C5=CCC(C5(C1OC(=O)C)C)C6=COC=C6)C

synonyms

zumketol

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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